molecular formula C13H8N4O4 B12555728 2,2'-Methylenebis[5-(furan-2-yl)-1,3,4-oxadiazole] CAS No. 144658-13-9

2,2'-Methylenebis[5-(furan-2-yl)-1,3,4-oxadiazole]

Cat. No.: B12555728
CAS No.: 144658-13-9
M. Wt: 284.23 g/mol
InChI Key: OBJFOARUTDDAKC-UHFFFAOYSA-N
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Description

2,2’-Methylenebis[5-(furan-2-yl)-1,3,4-oxadiazole]: is an organic compound that features a unique structure combining furan and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Methylenebis[5-(furan-2-yl)-1,3,4-oxadiazole] typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.

    Formation of the Oxadiazole Ring: The oxadiazole ring is usually formed by the cyclization of hydrazides with carboxylic acids or their derivatives.

    Coupling of Furan and Oxadiazole Rings: The final step involves the coupling of the furan and oxadiazole rings through a methylene bridge. This can be achieved using formaldehyde or other methylene donors under acidic or basic conditions.

Industrial Production Methods

Industrial production of 2,2’-Methylenebis[5-(furan-2-yl)-1,3,4-oxadiazole] may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furanones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole rings, potentially leading to the formation of hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the furan and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., solvents, temperatures).

Major Products

    Oxidation: Furanones, carboxylic acids, and other oxidized derivatives.

    Reduction: Hydrazine derivatives and reduced oxadiazole compounds.

    Substitution: Substituted furans and oxadiazoles with various functional groups.

Scientific Research Applications

2,2’-Methylenebis[5-(furan-2-yl)-1,3,4-oxadiazole] has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its thermal stability and electronic properties.

Mechanism of Action

The mechanism of action of 2,2’-Methylenebis[5-(furan-2-yl)-1,3,4-oxadiazole] depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological processes.

    Material Science: In materials applications, the compound’s electronic properties and stability contribute to its function in polymers and resins.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Methylenebis[5-(methylfuran)]
  • 2,2’-Methylenebis[5-(phenylfuran)]
  • 2,2’-Methylenebis[5-(thienylfuran)]

Uniqueness

2,2’-Methylenebis[5-(furan-2-yl)-1,3,4-oxadiazole] is unique due to the presence of both furan and oxadiazole rings, which confer distinct electronic and structural properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.

Properties

CAS No.

144658-13-9

Molecular Formula

C13H8N4O4

Molecular Weight

284.23 g/mol

IUPAC Name

2-(furan-2-yl)-5-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C13H8N4O4/c1-3-8(18-5-1)12-16-14-10(20-12)7-11-15-17-13(21-11)9-4-2-6-19-9/h1-6H,7H2

InChI Key

OBJFOARUTDDAKC-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)CC3=NN=C(O3)C4=CC=CO4

Origin of Product

United States

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